N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperazine moiety through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment of the Benzofuran Core: The benzofuran core is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors.
Pathways Involved: By binding to these receptors, the compound modulates neurotransmitter release, which can influence mood and cognition.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with significant biological activity.
Uniqueness
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features that allow it to interact with multiple receptor types, making it a versatile compound for medicinal chemistry research.
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-6-3-7-19(16-18)26-11-13-27(14-12-26)22(28)9-4-10-25-23(29)21-15-17-5-1-2-8-20(17)30-21/h1-3,5-8,15-16H,4,9-14H2,(H,25,29) |
InChI Key |
GHMIXABYOQCLER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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